molecular formula C11H11N5 B3330029 8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine CAS No. 65796-36-3

8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine

Cat. No. B3330029
CAS RN: 65796-36-3
M. Wt: 213.24 g/mol
InChI Key: TVZWUWIEIFOOSS-UHFFFAOYSA-N
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Description

8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine is a privileged chemical scaffold with significant biological activities . It belongs to the class of organic compounds known as quinazolinamines, which are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .


Synthesis Analysis

The chemical space related to this compound has been expanded by developing efficient methods for regioselective monoacylation at N1, N3, and N7 . A focused library of mono-N-acylated pyrroloquinazoline-1,3-diamines was prepared and screened for anti-breast cancer activity .


Molecular Structure Analysis

The structure–activity relationship (SAR) results showed that N3-acylated compounds were in general more potent than N1-acylated compounds while N7-acylation significantly reduced their solubility .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its acylation. The compound can be monoacylated at N1, N3, and N7 .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C11H11N5 and its molecular weight is 213.24 .

Scientific Research Applications

Anti-Cancer Activity

The 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine scaffold, including its derivative 8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine, has shown significant biological activities, particularly in anti-cancer research. A study by Chen et al. (2013) developed methods for regioselective monoacylation of this scaffold. They discovered that certain derivatives, particularly 7f, demonstrated potent anti-breast cancer activity without toxicity to normal human cells, suggesting its potential as an anti-cancer agent (Chen et al., 2013).

Mechanism of Action

While the exact mechanism of action of 8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine is not specified in the retrieved papers, it’s known that the compound has significant biological activities .

Future Directions

The future directions for the research on 8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine could involve expanding the chemical space related to this compound by developing more efficient methods for its acylation . Additionally, further studies could focus on exploring its biological activities and potential applications in medicine .

properties

IUPAC Name

8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-5-4-6-7(14-5)2-3-8-9(6)10(12)16-11(13)15-8/h2-4,14H,1H3,(H4,12,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZWUWIEIFOOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC3=C2C(=NC(=N3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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